molecular formula C11H9NO4 B1599372 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 101999-45-5

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B1599372
CAS No.: 101999-45-5
M. Wt: 219.19 g/mol
InChI Key: YXBOCMCJTKIUAP-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized by condensing resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid. This method was later simplified by Dey and Row.

  • Amidation Reaction: The resulting chromen-4-one derivative can be further converted to the acetamide by reacting with ammonia or an appropriate amine under dehydration conditions.

Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

  • Reduction: The carbonyl group at the 2-position can be reduced to form a dihydrochromone.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using acyl chlorides or anhydrides for esterification, and alkyl halides for etherification.

Major Products Formed:

  • Oxidation: 7-hydroxy-2-oxo-2H-chromen-4-one

  • Reduction: 7-hydroxy-2H-chromen-4-one

  • Substitution: 7-hydroxy-2-oxo-2H-chromen-4-yl acetate or ether derivatives

Mechanism of Action

Target of Action

Similar compounds, such as coumarin derivatives, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .

Mode of Action

Coumarin derivatives have been reported to exhibit their anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

Coumarin derivatives are known to affect a variety of biochemical pathways related to their diverse biological and pharmacological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its role in modulating biological pathways and its potential as a lead compound for drug development.

  • Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide is structurally similar to other chromone derivatives, such as:

  • 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

  • Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness: Unlike some of its analogs, this compound has shown superior bioactivity in certain biological assays, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOCMCJTKIUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420601
Record name 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101999-45-5
Record name 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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